REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[CH3:5][O:6][C:7]([C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([CH2:15]O)[N:10]=1)=[O:8]>>[CH3:5][O:6][C:7]([C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([CH2:15][Cl:3])[N:10]=1)=[O:8]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=NC(=CC=C1)CO
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Type
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CUSTOM
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Details
|
stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
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Details
|
The reaction mixture is concentrated by evaporation in a vacuum
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Type
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ADDITION
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Details
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The thus obtained residue is mixed with 15 ml of saturated sodium bicarbonate solution
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Type
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EXTRACTION
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Details
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extracted three times with 25 ml of toluene each
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Type
|
FILTRATION
|
Details
|
After the drying on sodium sulfate and filtration, it
|
Type
|
CONCENTRATION
|
Details
|
is concentrated by evaporation in a vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=NC(=CC=C1)CCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.37 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |